molecular formula C11H13N3S2 B456314 4-allyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 522597-66-6

4-allyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B456314
CAS RN: 522597-66-6
M. Wt: 251.4g/mol
InChI Key: YQUDNPYVWJPBCM-UHFFFAOYSA-N
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Description

4-allyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol (AETT) is a novel synthetic compound with potential applications in scientific research. AETT is a sulfur-containing heterocyclic compound that is composed of an allyl group, an ethylthienyl group, and a triazole ring. AETT has been found to possess a variety of biochemical and physiological effects that make it a promising tool for use in scientific research.

Scientific Research Applications

Synthesis and Physicochemical Properties

1,2,4-Triazole derivatives are known for their diverse applications due to their unique physicochemical properties. The synthesis of these compounds often involves exploring new methodologies to achieve derivatives with enhanced or specific properties. For example, research into the reactivity of 1,2,4-triazole-3-thione derivatives highlights the synthesis and pharmacological activity of a series of 1,2,4-triazoles-3-thiones, aiming to understand their chemical transformations and potential applications (А. G. Kaplaushenko, 2019). Similarly, studies on the synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole aim to summarize literature related to the synthesis methods and explore their properties for various applications (V. Parchenko, 2019).

Biological Activities and Applications

The biological activities of 1,2,4-triazole derivatives are extensively researched due to their potential as pharmacological agents. These compounds demonstrate a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. For instance, a literature review on the biological features of new 1,2,4-triazole derivatives reveals promising directions for scientific research based on their antimicrobial, antifungal, and antioxidant activities (M. V. Ohloblina, 2022). Another study focuses on the synthesis strategies, chemical reactivities, and biological activities of 3-Thioxo-1,2,4-Triazin-5-Ones and their derivatives, emphasizing their applications in the medicinal, pharmacological, and biological fields (M. Makki, R. M. Abdel-Rahman, Abdulrahman S. Alharbi, 2019).

Proton-Conducting Applications

Recent studies also explore the application of 1,2,4-triazole derivatives in the development of proton-conducting materials for fuel cell technologies. For example, research on proton-conducting polymeric membranes based on 1,2,4-triazole highlights the potential of these compounds in creating efficient, heat-resistant, and mechanically strong proton-conducting membranes with high ionic conductivity under anhydrous conditions at elevated temperatures (G. Prozorova, A. Pozdnyakov, 2023).

properties

IUPAC Name

3-(5-ethylthiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S2/c1-3-5-14-10(12-13-11(14)15)8-6-9(4-2)16-7-8/h3,6-7H,1,4-5H2,2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUDNPYVWJPBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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